ACID GREEN 20
Overview
Description
Acid Green 20: is an organic dye known for its vibrant green color. It is also referred to as C.I. This compound and has the chemical formula C22H16N6Na2O7S2 . This compound is widely used in various industries, including textiles, leather, and printing, due to its excellent solubility in water and ability to form strong hydrogen bonds with fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Green 20 can be synthesized through several methods, including:
Condensation Reaction of Aniline: This involves the reaction of aniline with other aromatic compounds under specific conditions.
Reaction with Oxalic Acid: Aniline reacts with oxalic acid to form the desired dye.
Reaction with Aromatic Aldehydes: Aniline reacts with aromatic aldehydes to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
Mixing and Heating: The reactants are mixed and heated to initiate the reaction.
Purification: The crude product is purified through filtration and recrystallization to obtain the final dye.
Chemical Reactions Analysis
Types of Reactions: Acid Green 20 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different products.
Reduction: this compound can be reduced using reducing agents, resulting in the breakdown of its azo bonds.
Substitution: The dye can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium dithionite or zinc dust.
Acidic or Basic Conditions: Depending on the desired reaction, the pH of the solution can be adjusted using acids or bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original dye, which may have different colors and properties .
Scientific Research Applications
Acid Green 20 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in the textile and leather industries for dyeing fabrics and leather products
Mechanism of Action
The mechanism of action of Acid Green 20 involves its ability to form strong hydrogen bonds with various substrates. This allows the dye to bind effectively to fibers and other materials. The molecular targets and pathways involved include interactions with amino groups in proteins and hydroxyl groups in cellulose .
Comparison with Similar Compounds
- Acid Green 25
- Acid Green 27
- Acid Green 50
Comparison: Acid Green 20 is unique due to its specific chemical structure, which provides it with distinct properties such as higher solubility in water and stronger binding affinity to fibers compared to other similar dyes .
Properties
IUPAC Name |
disodium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O7S2.2Na/c23-13-6-8-15(9-7-13)26-27-20-16(36(30,31)32)10-12-11-17(37(33,34)35)21(22(29)18(12)19(20)24)28-25-14-4-2-1-3-5-14;;/h1-11,29H,23-24H2,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCGYVHOTSGFBE-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6Na2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00889493 | |
Record name | C.I. Acid Green 20 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5850-39-5 | |
Record name | C.I. 20495 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-(4-aminophenyl)diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Green 20 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4-amino-3-[(4-aminophenyl)azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acid Green 20 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2DDY9TPC9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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